molecular formula C10H10N4O4 B12926457 5'-Deoxyinosine dialdehyde CAS No. 71671-62-0

5'-Deoxyinosine dialdehyde

Cat. No.: B12926457
CAS No.: 71671-62-0
M. Wt: 250.21 g/mol
InChI Key: XSJQRGNLPCWYFJ-RNFRBKRXSA-N
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Description

Historical Context and Derivation from Inosine (B1671953)

The study of 5'-deoxyinosine dialdehyde (B1249045) is rooted in the broader exploration of nucleoside analogs as potential therapeutic agents. cdnsciencepub.com Its parent compound, inosine, is a purine (B94841) nucleoside that plays a role in various metabolic pathways. scispace.com The chemical modification of inosine to yield its dialdehyde derivative is achieved through periodate (B1199274) oxidation. nih.govaacrjournals.org This reaction specifically cleaves the vicinal diol group in the ribose sugar of inosine, leading to the formation of a dialdehyde structure. researchgate.net The synthesis of 5'-deoxyinosine dialdehyde follows a similar principle, starting from 5'-deoxyinosine. This process has been a part of the wider effort to synthesize various nucleoside dialdehydes to investigate their biological effects. dtic.milnih.gov

Foundational Research on Nucleoside Dialdehydes

The foundational research on nucleoside dialdehydes, including the inosine derivative known as inosine dialdehyde (Inox), established their potential as inhibitors of cellular proliferation. nih.govaacrjournals.org Early studies demonstrated that these compounds could inhibit the growth of various tumor cell lines. nih.gov The mechanism of action was found to be complex, affecting multiple metabolic processes, including the synthesis of DNA, RNA, and proteins. nih.govaacrjournals.org Researchers discovered that nucleoside dialdehydes could act as inhibitors of enzymes such as S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov The interaction often involves the formation of a Schiff base between the aldehyde groups of the inhibitor and lysine (B10760008) residues in the enzyme's active site. nih.gov This foundational work provided the scientific basis for investigating other nucleoside dialdehydes, such as this compound, to explore their unique biological activities. dtic.mildtic.mil

Significance within Purine and Pyrimidine (B1678525) Metabolism Research

This compound and related compounds are significant in the study of purine and pyrimidine metabolism due to their ability to interfere with key enzymatic steps. ontosight.ainih.gov Purines and pyrimidines are essential for the synthesis of nucleic acids (DNA and RNA) and for cellular energy metabolism. mhmedical.com Research has shown that this compound can act as an inhibitor of enzymes involved in nucleoside metabolism. ontosight.ainih.gov

A notable study comparing the effects of inosine dialdehyde (Inox) and this compound (5'-dInox) on L1210 leukemia cells found that 5'-dInox was a more potent inhibitor of cell growth. nih.gov This enhanced activity was linked to its ability to inhibit the incorporation of precursors into RNA, DNA, and proteins more effectively than Inox. nih.gov A key finding from this research was the identification of dCMP deaminase as a specific intracellular target for 5'-dInox. nih.gov The activity of this enzyme, which is involved in pyrimidine metabolism, was markedly reduced in cells treated with 5'-dInox. nih.gov This specificity highlights the importance of the 5'-deoxy modification in directing the inhibitory action of the dialdehyde. The ability of such compounds to target specific enzymes in these critical pathways underscores their value as tools for dissecting metabolic processes and as potential leads for drug development. ontosight.ai

FeatureInosine Dialdehyde (Inox)This compound (5'-dInox)
Cell Growth Inhibition Inhibits L1210 cell growth.More potent inhibitor of L1210 cell growth than Inox. nih.gov
Macromolecule Synthesis Inhibits incorporation of precursors into RNA, DNA, and proteins. nih.govGreater inhibition of precursor incorporation into RNA, DNA, and proteins compared to Inox. nih.gov
Cellular Accumulation Accumulates in L1210 cells to higher levels (4- to 5-fold) than 5'-dInox. nih.govAccumulates to lower levels in L1210 cells compared to Inox. nih.gov
Primary Enzyme Target Affects multiple metabolic steps. nih.govSpecifically inhibits dCMP deaminase activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71671-62-0

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

(2R)-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

InChI

InChI=1S/C10H10N4O4/c1-6(2-15)18-7(3-16)14-5-13-8-9(14)11-4-12-10(8)17/h2-7H,1H3,(H,11,12,17)/t6-,7-/m1/s1

InChI Key

XSJQRGNLPCWYFJ-RNFRBKRXSA-N

Isomeric SMILES

C[C@H](C=O)O[C@H](C=O)N1C=NC2=C1N=CNC2=O

Canonical SMILES

CC(C=O)OC(C=O)N1C=NC2=C1N=CNC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Deoxyinosine Dialdehyde

Established Synthetic Pathways for 5'-Deoxyinosine Dialdehyde (B1249045)

The generation of a dialdehyde functionality within a nucleoside framework is most commonly achieved through the oxidative cleavage of a vicinal diol. In the context of inosine (B1671953) derivatives, this typically involves the ribose moiety.

Periodate (B1199274) Oxidation of Precursor Nucleosides

The classical and most prevalent method for the synthesis of nucleoside dialdehydes is the periodate oxidation of the corresponding ribonucleoside. researchgate.netrsc.org This reaction specifically targets the cis-diol group at the 2' and 3' positions of the ribose sugar. The periodate ion (IO₄⁻) cleaves the C2'-C3' bond, resulting in the formation of two aldehyde groups. core.ac.uk

The product of periodate oxidation of inosine is commonly referred to as inosine dialdehyde (INOX). nih.gov Structurally, if one were to start with 5'-deoxyinosine, the resulting dialdehyde from the cleavage of the 2',3'-diol would be identical to that produced from inosine, as the 5' position is not involved in the ring opening. The reaction is typically carried out in an aqueous solution under mild conditions. rsc.org

Reaction Scheme: Periodate Oxidation of Inosine

The reaction proceeds rapidly and is generally considered quantitative under controlled conditions. researchgate.net The resulting dialdehyde is often not isolated in its free form but exists as a mixture of hydrates and intramolecular hemiacetals in aqueous solution. rsc.org

Regioselective Functionalization Approaches

While periodate oxidation is highly regioselective for the 2',3'-cis-diol, other regioselective functionalizations are crucial for synthesizing derivatives and analogs. Regioselective protection and deprotection strategies are often employed to modify specific positions on the nucleoside scaffold. nih.gov For instance, selective acylation or silylation of the 5'-hydroxyl group allows for chemical transformations at other positions of the sugar or the purine (B94841) base.

In the context of creating a dialdehyde at a position other than the 2',3' carbons, more complex, multi-step synthetic routes would be necessary. This could involve the introduction of a diol at a different location on the sugar ring, followed by periodate oxidation. However, for the specific case of cleaving the ribose ring, periodate oxidation of the unmodified nucleoside remains the most direct approach.

Synthesis of Analogs and Structurally Related Dialdehydes

The synthesis of analogs of 5'-Deoxyinosine dialdehyde involves modifications at the purine base, the sugar moiety, or both. These modifications are aimed at exploring structure-activity relationships and developing compounds with altered biological properties.

Derivatives of Inosine Dialdehyde and 5'-Deoxyinosine

A variety of derivatives of inosine dialdehyde have been synthesized, primarily through reactions of the aldehyde groups. These aldehydes can react with primary amines and hydrazides to form Schiff bases and hydrazones, respectively. researchgate.net This reactivity allows for the conjugation of inosine dialdehyde to other molecules, such as proteins. nih.gov

The synthesis of 5'-deoxyinosine derivatives is also well-established. These syntheses often start from inosine and involve the deoxygenation of the 5'-hydroxyl group. One common method is the radical-mediated deoxygenation (e.g., Barton-McCombie reaction) of a 5'-O-thiocarbonyl derivative. More direct methods for synthesizing 5'-deoxy-5'-fluoro-insoine have also been developed, utilizing an intramolecular electron-withdrawing approach to facilitate the introduction of fluorine at the 5' position. nih.gov

DerivativeSynthetic ApproachPrecursor
5'-Deoxy-5'-fluoroinosineIntramolecular electron-withdrawing approachInosine derivative
5'-Deoxy-5'-nucleosideacetic acidReaction with alkoxycarbonylmethylene triphenylphosphoranesNucleoside 5'-aldehydes

Synthesis of Conformationally Restricted Purine Nucleosides (e.g., 5'-Deoxy-8,5'-cycloinosine)

Conformationally restricted nucleosides are valuable tools for studying the conformational requirements of biological processes. In these molecules, a covalent bond is introduced between the base and the sugar, fixing the glycosidic bond in a specific orientation.

A versatile method for the synthesis of 5'-deoxy-8,5'-cycloadenosine, which can be readily converted to the corresponding inosine derivative, has been reported. nih.govnih.gov This synthesis involves the irradiation of a 2',3'-O-isopropylidene-5'-deoxy-5'-phenylthioadenosine precursor, leading to the formation of the cycloadenosine derivative in high yield. Subsequent deprotection and deamination afford 5'-deoxy-8,5'-cycloinosine. nih.gov

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound and its analogs is crucial for their biological evaluation and potential applications. Key parameters that influence the outcome of the synthesis include reaction time, temperature, pH, and the stoichiometry of the reagents.

For the periodate oxidation of nucleosides, several factors can be fine-tuned to maximize the yield of the dialdehyde and minimize side reactions. A diversity of conditions have been applied in the literature for periodate oxidation and subsequent reductive amination of RNA, highlighting the need for optimization based on the specific substrate. nih.gov

ParameterEffect on Periodate Oxidation
Temperature Higher temperatures can increase the reaction rate but may also lead to degradation of the product. mdpi.com
pH The pH of the reaction mixture can influence the stability of the dialdehyde product and the rate of side reactions.
Periodate Concentration An excess of periodate can ensure complete oxidation but may also lead to over-oxidation or degradation. mdpi.com
Reaction Time Sufficient reaction time is necessary for complete conversion, but prolonged reaction times can lead to product degradation. nih.gov

Purification of the dialdehyde product is often achieved through precipitation or extraction techniques to separate it from inorganic salts and unreacted starting material. rsc.org For derivatives and analogs, chromatographic methods such as reversed-phase high-performance liquid chromatography (HPLC) are commonly employed to achieve high purity. nih.gov

Strategies for Enhanced Reaction Efficiency

The synthesis of this compound is predominantly achieved through the periodate oxidation of 5'-deoxyinosine. This reaction specifically targets the cis-diol group at the C2' and C3' positions of the deoxyribose sugar, leading to the cleavage of the carbon-carbon bond and the formation of two aldehyde groups. Several strategies can be employed to enhance the efficiency of this synthesis.

Reaction Conditions: The reaction is typically carried out in an aqueous solution at a controlled temperature, often at or below room temperature, to minimize side reactions. The reaction progress can be monitored by observing the consumption of the periodate ion.

Stoichiometry of Reactants: A critical factor in maximizing the yield and purity of the dialdehyde is the molar ratio of the oxidizing agent, sodium periodate (NaIO₄), to the 5'-deoxyinosine substrate. A slight excess of the periodate is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-oxidation and the formation of unwanted byproducts, complicating the purification process.

Control of pH: The pH of the reaction mixture can influence the rate and selectivity of the oxidation. Maintaining a slightly acidic to neutral pH is generally preferred for the periodate oxidation of nucleosides.

Reaction Time: The duration of the reaction is another key parameter. The oxidation of the cis-diols is a relatively rapid process. Prolonged reaction times may increase the likelihood of side reactions, including the degradation of the product. Therefore, monitoring the reaction to determine the point of completion is crucial for achieving high efficiency.

Quenching the Reaction: Once the oxidation is complete, the excess periodate must be quenched to prevent further reactions. This is commonly achieved by the addition of a quenching agent such as ethylene (B1197577) glycol, which is itself oxidized by the remaining periodate.

The following table summarizes key parameters that can be optimized to enhance the reaction efficiency:

ParameterRecommended ConditionRationale
Oxidizing Agent Sodium Periodate (NaIO₄)Selective for cleavage of vicinal diols.
Solvent Aqueous solutionDissolves both the nucleoside and the periodate.
Temperature 0 - 25 °CMinimizes side reactions and degradation of the product.
Reactant Ratio Slight molar excess of NaIO₄Ensures complete conversion of the starting material.
pH Slightly acidic to neutralOptimizes reaction rate and selectivity.
Reaction Time Monitored for completionPrevents over-oxidation and byproduct formation.
Quenching Agent Ethylene GlycolNeutralizes excess periodate to stop the reaction.

Purification Techniques for Academic Research Grade Compound

Achieving a high degree of purity for this compound is essential for its use in academic research. A multi-step purification strategy is typically employed to remove unreacted starting materials, the quenching agent and its byproducts, and any side products from the oxidation reaction.

Initial Workup: Following the quenching of the reaction, the initial purification step often involves the removal of inorganic salts, such as iodate, which is a byproduct of the periodate reduction. This can be achieved through precipitation by adding a suitable organic solvent like ethanol, followed by filtration or centrifugation.

Chromatographic Methods: For obtaining research-grade purity, chromatographic techniques are indispensable. Both reverse-phase and anion-exchange high-performance liquid chromatography (HPLC) are powerful methods for purifying nucleoside derivatives.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. This compound is more polar than its parent nucleoside, 5'-deoxyinosine. A C18 column is commonly used as the stationary phase, and a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is used as the mobile phase. The separation can be optimized by adjusting the gradient slope, flow rate, and the composition of the mobile phase.

Anion-Exchange Chromatography (AEC): This method separates molecules based on their net negative charge. While this compound itself is neutral, this technique can be effective in removing charged impurities. The choice of the ion-exchange resin and the salt gradient for elution are critical parameters for achieving good separation.

The table below outlines typical conditions for the HPLC purification of nucleoside derivatives, which can be adapted for this compound.

ParameterReverse-Phase HPLC (RP-HPLC)Anion-Exchange Chromatography (AEC)
Stationary Phase C18 silica (B1680970) gelQuaternary ammonium (B1175870) or diethylaminoethyl functionalized resin
Mobile Phase A Aqueous buffer (e.g., ammonium acetate (B1210297) or triethylammonium (B8662869) acetate)Low salt buffer (e.g., Tris-HCl or phosphate (B84403) buffer)
Mobile Phase B Acetonitrile or MethanolHigh salt buffer (e.g., buffer A with 1 M NaCl)
Elution Gradient elution with increasing concentration of Mobile Phase BGradient elution with increasing concentration of Mobile Phase B
Detection UV absorbance at ~260 nmUV absorbance at ~260 nm

Characterization: The purity of the final product should be assessed using analytical techniques such as analytical HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and identity of this compound.

Biochemical Mechanisms of Action of 5 Deoxyinosine Dialdehyde

Enzymatic Interactions and Substrate Specificity

5'-Deoxyinosine dialdehyde (B1249045), as a modified nucleoside, is anticipated to interact with a range of enzymes that typically recognize and process endogenous nucleosides and nucleotides. The presence of the reactive dialdehyde moiety, formed by the oxidation of the ribose ring, significantly alters its structure and chemical properties compared to its parent molecule, 5'-deoxyinosine. This structural change is the basis for its biochemical activities, allowing it to act as a modulator of enzymatic function. Enzymes involved in the purine (B94841) salvage pathway and other related metabolic routes are potential targets for this compound.

While direct studies on 5'-Deoxyinosine dialdehyde's interaction with adenosine (B11128) deaminase (ADA) are not extensively documented, research on analogous compounds provides significant insights. Adenosine deaminase is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively nih.govnih.govmedchemexpress.comnih.govsigmaaldrich.com.

Studies on a series of nucleoside dialdehydes, including those derived from adenine (B156593) nucleosides, have shown that these compounds can act as both weak substrates and inhibitors of adenosine aminohydrolase (a type of adenosine deaminase) nih.gov. It was observed that the dialdehyde derivatives of certain adenine nucleosides were weak substrates for the enzyme nih.gov. Furthermore, most of the tested nucleoside dialdehydes exhibited inhibitory activity against adenosine deaminase nih.gov. This dual interaction as both a substrate and an inhibitor is a notable characteristic of these modified nucleosides. The inhibitory effect of these dialdehydes did not appear to involve the formation of a covalent bond with the enzyme nih.gov.

Based on these findings with structurally similar adenosine dialdehydes, it is plausible that this compound would exhibit similar behavior towards enzymes that process inosine, potentially acting as a weak substrate or an inhibitor of enzymes that recognize inosine.

Deoxycytidylate (dCMP) deaminase is a key enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), catalyzing the conversion of dCMP to deoxyuridine monophosphate (dUMP) researchgate.net. This enzyme is subject to allosteric regulation by deoxynucleotide triphosphates, with dCTP acting as an activator and dTTP as an inhibitor, thereby maintaining a balanced supply of pyrimidine (B1678525) nucleotides for DNA synthesis researchgate.netresearchgate.net.

Currently, there is a lack of specific research data on the kinetic analysis of dCMP deaminase inhibition by this compound. The unique structural features of this compound, particularly the reactive aldehyde groups, suggest a potential for interaction with enzyme active sites or allosteric sites. However, without experimental data, the nature and kinetics of such potential inhibition remain speculative.

Similarly, studies specifically investigating the allosteric regulation of dCMP deaminase by this compound have not been reported. The allosteric sites of dCMP deaminase are known to bind dCTP and dTTP, which are structurally distinct from this compound researchgate.netresearchgate.net. Therefore, it is uncertain whether this compound could fit into these sites and exert an allosteric effect.

Purine nucleoside phosphorylase (PNP) is a central enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides such as inosine and deoxyinosine to their respective purine bases (hypoxanthine) and ribose-1-phosphate or deoxyribose-1-phosphate nih.govreactome.orgwikipedia.orgresearchgate.net. This enzymatic action is vital for the recycling of purine bases for nucleotide synthesis.

Given that PNP acts on inosine and deoxyinosine, it is conceivable that this compound could interact with this enzyme. The modification of the ribose moiety into a dialdehyde could potentially position this compound as an inhibitor of PNP. By competing with the natural substrates for binding to the active site, this compound might disrupt the normal function of the purine salvage pathway. However, specific studies confirming the role of this compound in PNP pathways are not currently available. Research on the interaction of 2',3'-dideoxyinosine (ddI), another modified inosine nucleoside, with PNP has shown that it is a substrate for the enzyme and its breakdown can be inhibited by other compounds, highlighting that modified nucleosides can indeed interact with PNP nih.govnih.gov.

Effects on Other Nucleoside-Metabolizing Enzymes (e.g., dCMP Deaminase)

Research into the enzymatic interactions of this compound has identified dCMP (deoxycytidylate) deaminase as a significant intracellular target. In studies conducted on L1210 leukemia cells, this compound, referred to as 5'-dInox, demonstrated a marked inhibitory effect on dCMP deaminase activity. This inhibition was observed in cell-free extracts prepared from cells previously treated with the compound. The nature of this inhibition was profound, as it could not be reversed by increasing the concentration of the substrate, deoxycytidine monophosphate (dCMP). Furthermore, the typical allosteric activation of dCMP deaminase by dCTP (deoxycytidine triphosphate) was also ineffective in overcoming the inhibitory action of this compound nih.gov. This suggests a potent and potentially irreversible or tightly bound inhibitory mechanism. The inhibition of dCMP deaminase disrupts the normal metabolism of pyrimidine deoxyribonucleosides, which is a critical pathway for DNA synthesis. The functional consequence of this enzymatic inhibition is underscored by the observation that the growth-inhibitory effects of this compound on L1210 cells could be reversed by the addition of deoxyuridine and deoxycytidine to the culture medium nih.gov.

Interactions with DNA Polymerases and DNA Replication Machinery

Detailed studies specifically investigating the direct interactions of this compound with DNA polymerases and the broader DNA replication machinery are limited in the available scientific literature. However, the inhibitory effects of this compound on the incorporation of precursors into DNA in L1210 cells suggest an indirect or direct interference with the DNA replication process nih.gov. The disruption of pyrimidine metabolism through the inhibition of dCMP deaminase would lead to an imbalance in the cellular pool of deoxynucleotide triphosphates (dNTPs), which are the essential building blocks for DNA synthesis by DNA polymerases. Such an imbalance is a known mechanism for inducing replication stress and inhibiting cell proliferation. Further research is required to elucidate whether this compound or its metabolites can directly interact with and modulate the activity of DNA polymerases or other components of the replication fork.

Molecular Basis of Enzyme-Ligand Recognition

The molecular details underpinning the recognition of this compound by its target enzymes, such as dCMP deaminase, are not yet fully elucidated.

Specific binding site analyses for this compound on its known target, dCMP deaminase, have not been extensively reported. The irreversible nature of the inhibition observed in some studies suggests the possibility of covalent bond formation between the dialdehyde groups of the ligand and nucleophilic residues (e.g., lysine) within the enzyme's active site. This type of interaction is characteristic of aldehyde-containing inhibitors. However, without crystallographic or advanced spectroscopic data, the precise amino acid residues involved and the conformational changes upon binding remain speculative. The concept of substrate channeling, where intermediates in a metabolic pathway are passed directly from one enzyme to another, is not directly applicable to the inhibitory action of an external agent like this compound.

The stereochemistry of the ribose-derived dialdehyde moiety is expected to play a crucial role in its biochemical activity. The spatial arrangement of the aldehyde groups and the remaining chiral centers of the modified sugar ring will dictate the molecule's ability to fit into the active site of target enzymes. The parent molecule, 5'-deoxyinosine, possesses a specific stereoconfiguration that is recognized by cellular enzymes. The process of periodate (B1199274) oxidation to form the dialdehyde opens the ribose ring, leading to a more flexible structure. The precise conformation that this flexible dialdehyde adopts upon binding to an enzyme active site would be a key determinant of its inhibitory potency. However, specific studies detailing the stereochemical requirements for the activity of this compound are not currently available.

Intracellular Metabolite Dynamics of this compound

The efficacy of this compound as a cellular inhibitor is dependent on its ability to enter cells and accumulate to a concentration sufficient to engage its intracellular targets.

Studies in L1210 cells have provided insights into the cellular uptake and accumulation of this compound. When compared to inosine dialdehyde (Inox), which is derived from inosine, this compound (5'-dInox) exhibits a lower level of intracellular accumulation. In these comparative studies, Inox was found to accumulate in L1210 cells to levels that were four to five times greater than those of 5'-dInox nih.gov. Despite its lower intracellular concentration, this compound was found to be a more potent inhibitor of cell growth nih.gov. This suggests that this compound has a higher intrinsic activity or greater affinity for its intracellular target(s) than inosine dialdehyde. The mechanisms governing the cellular uptake of this compound have not been fully characterized but are likely mediated by nucleoside transport proteins, which are responsible for the cellular influx of natural nucleosides and their analogues. The structural modifications in the sugar moiety may influence the affinity of this compound for these transporters, potentially explaining the observed differences in accumulation compared to other nucleoside dialdehydes.

Interactive Data Table: Comparative Cellular Accumulation and Growth Inhibition of Nucleoside Dialdehydes in L1210 Cells

CompoundRelative Intracellular AccumulationPotency of Growth Inhibition
This compound (5'-dInox)LowerHigher
Inosine dialdehyde (Inox)Higher (4-5 fold greater than 5'-dInox)Lower

Metabolic Conversion Pathways and Products

The metabolic fate of this compound, a periodate-oxidized derivative of 5'-deoxyinosine, is intrinsically linked to its chemical reactivity as a dialdehyde. Unlike the metabolic pathways of its parent nucleoside, which involve enzymatic cleavage and salvage, the conversion of the dialdehyde form is predominantly characterized by its interactions with cellular macromolecules. The high reactivity of the aldehyde groups dictates its metabolic conversion, leading to the formation of adducts and cross-linked products rather than distinct, small-molecule metabolites that re-enter central metabolic pathways.

The primary mechanism of metabolic conversion for nucleoside dialdehydes, including this compound, involves their reaction with primary amino groups of amino acids, particularly the ε-amino group of lysine (B10760008) residues in proteins. This reaction proceeds through the formation of a Schiff base, a common biochemical transformation. The initial interaction can then lead to more stable, cross-linked structures. This process is not a typical enzymatic detoxification or catabolism but rather a chemical modification of cellular components.

Another potential conversion pathway for dialdehydes within a cellular context is reduction of the aldehyde groups to alcohols. This can be a detoxification mechanism, as the resulting trialcohol would be significantly less reactive than the dialdehyde. While specific enzymes that catalyze this reduction for this compound are not well-documented, cellular reducing agents and various oxidoreductases could potentially facilitate this transformation.

The table below summarizes the key metabolic conversion pathways and the resulting products of this compound based on the reactivity of nucleoside dialdehydes.

Conversion PathwayInteracting Cellular ComponentResulting Products
Schiff Base Formation and Cross-linking Proteins (specifically lysine residues)Protein-nucleoside dialdehyde adducts, Cross-linked proteins
Reduction Cellular reducing agents (e.g., NADH, NADPH) and oxidoreductases5'-Deoxyinosine trialcohol

Detailed research findings on analogous nucleoside dialdehydes have elucidated their capacity to act as enzyme inhibitors and cross-linking agents. For instance, dialdehydes derived from adenosine have been shown to be substrates and inhibitors of adenosine aminohydrolase nih.gov. The inhibitory action is often attributed to the formation of covalent bonds with the enzyme, highlighting a form of metabolic conversion through macromolecular adduction. Studies on the coupling of periodate-oxidized nucleosides to proteins have confirmed the mechanism involves the formation of Schiff bases with lysine residues, leading to protein cross-linking nih.gov. This cross-linking represents a significant metabolic endpoint for these reactive molecules.

Furthermore, the biological activities of other nucleoside dialdehydes, such as cytidine dialdehyde, which exhibits antitumor activity, are linked to their effects on nucleic acid and nucleotide synthesis nih.gov. This suggests that their metabolic impact is a direct consequence of their chemical reactivity with enzymes and other cellular components involved in these pathways. While the precise metabolic products of this compound have not been exhaustively characterized, the established reactivity of nucleoside dialdehydes provides a strong basis for predicting its metabolic fate within a biological system.

Cellular and Molecular Activity Studies of 5 Deoxyinosine Dialdehyde Excluding Clinical Applications

Effects on Nucleoside and Nucleotide Pool Homeostasis

The precise effects of 5'-deoxyinosine dialdehyde (B1249045) on the intricate balance of nucleoside and nucleotide pools within the cell are not extensively detailed in the available research. However, based on the actions of structurally similar compounds, such as adenosine (B11128) dialdehyde, it is plausible that 5'-deoxyinosine dialdehyde could perturb purine (B94841) nucleotide synthesis. For instance, adenosine dialdehyde has been shown to decrease 5-amino-4-imidazolecarboxamide (Z-base)-dependent purine nucleotide synthesis in cultured T and B lymphoblasts. This suggests a potential mechanism whereby dialdehyde derivatives of nucleosides interfere with the de novo synthesis of purines, a critical pathway for maintaining the cellular nucleotide pool. The inhibition of ribonucleotide reductase by the dialdehyde derivative of 5'-deoxyinosine further supports a disruptive effect on the homeostasis of deoxyribonucleoside triphosphates (dNTPs), which are the building blocks for DNA synthesis.

Impact on Deoxyribonucleoside Metabolism in Model Systems (e.g., L1210 cells)

Studies utilizing the murine leukemia L1210 cell line have provided significant insights into the metabolic consequences of exposure to nucleoside dialdehydes. The dialdehyde derivative of 5'-deoxyinosine has been identified as an inhibitor of the dye fraction component of ribonucleotide reductase in Ehrlich tumor cells, a finding that is highly relevant to the metabolic activity in L1210 cells.

Perturbation of Precursor Incorporation into RNA, DNA, and Proteins

Research on the closely related compound, inosine (B1671953) dialdehyde (INOX), in L1210 cells demonstrates a significant, time- and concentration-dependent inhibition of the incorporation of radiolabeled precursors into essential macromolecules. Specifically, the synthesis of DNA, RNA, and proteins are all hampered, indicating a broad impact on cellular biosynthesis. This inhibition of macromolecular synthesis is a key contributor to the compound's cytostatic effects.

MacromoleculeEffect of Inosine Dialdehyde (INOX) in L1210 Cells
DNA Inhibition of thymidine (B127349) incorporation
RNA Inhibition of uridine (B1682114) incorporation
Protein Inhibition of amino acid incorporation

Reversal of Cellular Effects by Exogenous Nucleosides

Induction of Cellular Responses in Specific Cell Lines

The cellular response to this compound and its analogs is characterized by significant perturbations in cell cycle progression. In L1210 cells, treatment with inosine dialdehyde (INOX) leads to an accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest suggests that the cells are unable to complete mitosis, a likely consequence of the widespread inhibition of DNA, RNA, and protein synthesis, which are all critical for cell division. This cell cycle block is a common response to agents that interfere with DNA replication or damage DNA.

Investigations into DNA Damage and Repair Pathways

The dialdehyde functional groups present in this compound are chemically reactive and have the potential to interact with cellular macromolecules, including DNA. Aldehydes are known to induce various forms of DNA damage, including the formation of DNA-protein crosslinks and DNA adducts.

Formation of Deoxyinosine Lesions in DNA

While there is no direct evidence to suggest that this compound itself leads to the formation of deoxyinosine lesions in DNA, the presence of deoxyinosine in the genome is a known form of DNA damage. Deoxyinosine can arise from the deamination of deoxyadenosine. This lesion is mutagenic as it can be misread by DNA polymerases, leading to A:T to G:C transition mutations. Cells possess repair mechanisms, such as base excision repair initiated by DNA glycosylases, to remove deoxyinosine from DNA and maintain genomic integrity. The potential for this compound to indirectly contribute to DNA damage, perhaps by inhibiting repair processes or creating a cellular environment conducive to DNA damage, remains an area for further investigation.

Recognition and Processing by DNA Repair Enzymes (e.g., Endonuclease V)

Direct studies detailing the specific recognition and processing of this compound by DNA repair enzymes are not extensively documented in existing literature. However, the cellular response can be inferred by examining the repair mechanisms for its parent nucleoside, deoxyinosine, and the known reactivity of aldehyde-containing DNA lesions.

Deoxyinosine in DNA, which results from the deamination of deoxyadenosine, is a known substrate for the alternative excision repair (AER) pathway, initiated by the enzyme Endonuclease V (EndoV). researchgate.net EndoV is a highly conserved enzyme that recognizes deoxyinosine within a DNA strand and cleaves the second phosphodiester bond 3' to the lesion. researchgate.netnih.gov This action is a crucial first step in removing the potentially mutagenic damage. The recognition process itself is efficient for deoxyinosine in both single-stranded and double-stranded DNA. nih.gov Single-molecule studies have determined the kinetics of this process, showing that the enzyme associates with the DNA, recognizes the deoxyinosine, and cleaves the strand in a catalytic cycle that takes approximately half a minute. nih.govnih.gov

The presence of the dialdehyde modification on the 5'-deoxyribose moiety of deoxyinosine would likely alter this repair process significantly. The reactive aldehyde groups could potentially form covalent bonds, such as Schiff bases, with amino acid residues (e.g., lysine) within the active site of Endonuclease V or other repair proteins. This covalent interaction could lead to the formation of a DNA-protein crosslink (DPC), effectively trapping the repair enzyme on the DNA and stalling the repair process. researchgate.netfrontiersin.org Such bulky, complex lesions are not substrates for the standard base excision or alternative excision repair pathways and often require more complex repair mechanisms, such as those involving specialized proteases and nucleotide excision repair (NER). researchgate.netmdpi.com Therefore, while the hypoxanthine (B114508) base of this compound might initially be targeted by enzymes like Endonuclease V, the dialdehyde group would likely interfere with the completion of the repair, converting a simple base lesion into a more complex and deleterious structural block.

Modulation of DNA Integrity and Stability

The dialdehyde functionality of this compound imparts significant reactivity that can profoundly impact DNA integrity and stability. Aldehydes are known to be potent generators of various forms of DNA damage, primarily through the formation of covalent adducts and crosslinks. frontiersin.orgnih.gov

The two electrophilic aldehyde groups of this compound can react with nucleophilic sites on other DNA bases and on proteins that are in close proximity to the DNA, such as histones or transcription factors. researchgate.netnih.gov This reactivity can lead to several types of DNA lesions that compromise genomic stability:

DNA-Protein Crosslinks (DPCs): This is a major class of aldehyde-induced damage. The reaction typically involves the formation of a Schiff base between an aldehyde group and a primary amine on an amino acid side chain (e.g., lysine) or a DNA base, which can then form a stable methylene (B1212753) bridge. researchgate.netnih.gov The most common formaldehyde-induced DPC occurs between deoxyguanosine and lysine (B10760008). frontiersin.orgnih.gov DPCs are highly cytotoxic lesions that create physical blocks to essential DNA processes like replication and transcription, potentially leading to stalled replication forks, double-strand breaks, and widespread mutagenesis. researchgate.netfrontiersin.org

Interstrand Crosslinks (ICLs): The dialdehyde moiety could potentially react with a base on the opposite DNA strand, creating a covalent linkage between the two strands of the double helix. nih.gov ICLs are particularly toxic lesions as they prevent the strand separation necessary for replication and transcription.

DNA Adducts: The aldehyde groups can also react with single DNA bases, forming various adducts. For example, acetaldehyde (B116499) is known to react with deoxyguanosine to form N²-ethylidene-deoxyguanosine. frontiersin.org

The formation of these bulky adducts and crosslinks disrupts the normal B-form helix of DNA, which can decrease the thermal stability of the duplex. nih.gov The presence of such lesions triggers cellular stress responses and requires complex and sometimes error-prone repair pathways to resolve, highlighting the significant threat that compounds like this compound can pose to genome integrity. frontiersin.orgnih.gov

Type of DNA DamageMechanism of FormationConsequence for DNA Integrity
DNA-Protein Crosslinks (DPCs)Reaction of aldehyde with amino acids (e.g., lysine, cysteine) and DNA bases, often forming a methylene bridge. researchgate.netnih.govBlocks DNA replication and transcription; can lead to stalled forks and double-strand breaks. frontiersin.org
Interstrand Crosslinks (ICLs)Covalent linkage between opposite strands of the DNA double helix. nih.govPrevents DNA strand separation, inhibiting replication and transcription. nih.gov
Base AdductsCovalent attachment of the aldehyde moiety to a single DNA base (e.g., deoxyguanosine). frontiersin.orgCan distort the DNA helix and may be mutagenic if not repaired.

Comparative Biological Activity with Related Nucleoside Dialdehydes

The biological activity of this compound can be contextualized by comparing it with other, more extensively studied, nucleoside dialdehydes, particularly adenosine dialdehyde. The oxidation of the ribose ring to a dialdehyde is a common strategy to convert nucleosides into biologically active inhibitors of various enzymes.

A study on a series of purine nucleoside and dialdehyde analogues as inhibitors of murine neuroblastoma cell growth revealed important structure-activity relationships. nih.gov It was found that the oxidation of the parent nucleoside (adenosine) to its dialdehyde form significantly increased its cytotoxic potency. Adenosine itself was inactive, whereas adenosine dialdehyde had a 50% inhibitory concentration (IC50) of 1.5 x 10⁻⁶ M. nih.gov This demonstrates that the dialdehyde moiety is crucial for the compound's biological activity.

The nature of the purine base also plays a critical role. When the adenine (B156593) base of adenosine dialdehyde was substituted with hypoxanthine (which would form inosine dialdehyde, a structurally very similar compound to this compound), the inhibitory potency decreased. nih.gov This suggests that the 6-amino group of adenine may be important for the interaction with the biological target in that specific assay, and its replacement with the 6-oxo group in the hypoxanthine ring of inosine reduces the activity.

Collectively, this comparative data suggests that while this compound is expected to be biologically active due to its dialdehyde group, its specific potency as an enzyme inhibitor or cytotoxic agent would likely be lower than that of adenosine dialdehyde, owing to the presence of the hypoxanthine base instead of adenine. nih.gov

CompoundBiological Activity / TargetPotency (IC50 / Ki)Reference
AdenosineInhibition of murine neuroblastoma cell growthInactive nih.gov
Adenosine DialdehydeInhibition of murine neuroblastoma cell growth1.5 µM nih.gov
5'-Deoxyadenosine (B1664650) DialdehydeInhibition of murine neuroblastoma cell growth7.6 µM nih.gov
Dialdehyde of 9-(5-deoxy-β-D-erythro-pent-4-enofuranosyl)adenineInhibition of adenosine aminohydrolase4 µM nih.gov
Dialdehyde of 9-α-L-rhamnopyranosyladenineInhibition of adenosine aminohydrolase28 µM nih.gov

Advanced Analytical Methodologies in 5 Deoxyinosine Dialdehyde Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of 5'-Deoxyinosine dialdehyde (B1249045) and for probing its conformational dynamics, both in its free state and when bound to biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of nucleoside analogues like 5'-Deoxyinosine dialdehyde in solution. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are used to assign all proton and carbon signals of the molecule. The analysis of coupling constants (J-values) provides critical information about the puckering of the deoxyribose ring, which is typically in equilibrium between N-type (C2'-endo) and S-type (C3'-endo) conformations. nih.gov

For studying interactions with proteins, Saturation Transfer Difference (STD) NMR is particularly valuable. nih.gov This technique identifies which protons on the ligand are in close proximity to the protein's binding pocket. By irradiating the protein and observing the transfer of saturation to the ligand, a map of the binding epitope can be generated. Furthermore, Transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the ligand when it is bound to a larger macromolecule. rsc.org

ProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
H-88.15s-
H-28.01s-
H-1'6.25t6.8
H-2'a / H-2'b2.50 - 2.70m-
H-3'4.60m-
H-4'4.10m-
Aldehyde-19.75s-
Aldehyde-29.68s-

Mass spectrometry (MS) is a cornerstone for the molecular weight confirmation and structural characterization of this compound. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for precise mass determination and fragmentation analysis. nih.gov The fragmentation pattern provides definitive structural confirmation by showing characteristic losses, such as the deoxyribose moiety and water, and revealing the connectivity of the atoms.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of aldehyde adducts with nucleosides in complex mixtures. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique, especially for analyzing oligonucleotides that have been modified by this compound. nih.gov It allows for the rapid and accurate mass determination of large, modified biomolecules, confirming the covalent attachment of the dialdehyde. nih.gov

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₀H₁₁N₄O₄⁺251.0775Protonated Molecular Ion
[M-C₅H₆O₃+H]⁺C₅H₅N₄⁺135.0514Hypoxanthine (B114508) Base
[M-H₂O+H]⁺C₁₀H₉N₄O₃⁺233.0670Loss of Water

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the purification of this compound, the assessment of its purity, and its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for its quantification. nih.gov Reversed-phase HPLC, using a C18 column, is typically employed to separate the compound from starting materials, reagents, and byproducts. A gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. nih.gov

Quantification is achieved using a UV detector, monitoring at the absorbance maximum of the hypoxanthine chromophore (around 250 nm). A calibration curve is generated using standards of known concentration to ensure accurate measurement. The purity of the sample is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. nih.gov

For analyses requiring higher sensitivity, resolution, and speed, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the preferred method. sci-hub.box UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and significantly improved separation efficiency compared to traditional HPLC. sci-hub.boxnih.gov

When coupled with a mass spectrometer, UPLC-MS provides exceptional sensitivity and selectivity, making it ideal for detecting and quantifying trace levels of this compound in complex biological matrices like cell lysates or plasma. nih.gov The high resolving power of UPLC minimizes ion suppression effects in the MS source, leading to more accurate quantification. sci-hub.box The speed of UPLC also allows for higher sample throughput, which is advantageous in large-scale studies.

ParameterHPLC-UVUPLC-MS
ResolutionGoodExcellent
Analysis Time15-30 min2-10 min
Sensitivity (LOD)µg/mL - ng/mLng/mL - pg/mL
SelectivityModerateHigh (with MS/MS)
Sample Volume5-20 µL1-5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile nucleoside derivative, it requires chemical derivatization prior to GC-MS analysis to increase its volatility. nih.gov

The aldehyde functional groups are highly reactive and can be derivatized with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives. nih.gov These derivatives are sufficiently volatile for separation on a GC column. The subsequent analysis by MS, often in selected ion monitoring (SIM) mode, allows for highly sensitive and selective quantification. nih.govnih.gov This method is particularly useful for measuring levels of this compound that may be formed as a product of oxidative damage in biological systems. nih.gov

Radiochemical Assays for Metabolic Pathway Tracing

Radiochemical assays are indispensable for tracking the metabolic conversion of this compound. By introducing isotopically labeled versions of the molecule into a biological system, researchers can follow its journey, identify its metabolites, and map its involvement in various biochemical pathways.

Isotopic labeling is a powerful technique used to trace the passage of a compound through a reaction or metabolic pathway. wikipedia.org This involves replacing one or more atoms of the molecule with their isotope. For this compound, labeling strategies typically involve incorporating stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) into the precursor molecule, 5'-deoxyinosine, during its synthesis.

Common labeling approaches include:

Uniform Labeling: All carbon atoms in the ribose or inosine (B1671953) moiety are replaced with ¹³C or ¹⁴C. This is useful for tracking the entire molecule and its larger metabolic fragments.

Position-Specific Labeling: A label is introduced at a specific, known position within the molecule. For instance, labeling the C2 or C8 position of the purine (B94841) ring can help determine the fate of the heterocyclic base during metabolism.

Nitrogen-15 Labeling: Replacing ¹⁴N atoms in the purine ring with ¹⁵N allows for the tracking of nitrogen metabolism associated with the compound.

The choice of isotope depends on the analytical method used for detection; stable isotopes are typically detected by mass spectrometry or NMR, while radioisotopes are detected by their decay. wikipedia.org Enzymatic methods, utilizing labeled deoxynucleoside triphosphates (dNTPs) and a DNA polymerase, can be employed for the synthesis of labeled DNA oligonucleotides, a principle that can be adapted for producing labeled nucleoside analogues. isotope.com

Table 1: Common Isotopes Used in Metabolic Tracing

Isotope Type Common Detection Method Application in this compound Research
³H (Tritium) Radioactive Liquid Scintillation Counting, Autoradiography High-sensitivity tracing, studying enzyme kinetics.
¹⁴C Radioactive Liquid Scintillation Counting, Autoradiography General metabolic pathway tracing, carbon skeleton fate.
¹³C Stable Mass Spectrometry (MS), NMR Spectroscopy Flux analysis, detailed structural elucidation of metabolites. nih.gov
¹⁵N Stable Mass Spectrometry (MS), NMR Spectroscopy Tracing the fate of the purine ring's nitrogen atoms. nih.gov

Once a labeled this compound is introduced into a biological system, various analytical techniques are employed to detect and quantify the parent compound and its resulting metabolites.

Mass Spectrometry (MS): This is a primary tool for analyzing compounds labeled with stable isotopes. The mass difference between the labeled and unlabeled molecules allows for their distinct detection. wikipedia.org When coupled with separation techniques like liquid chromatography (LC-MS), it can separate complex biological mixtures and provide quantitative data on the abundance of each metabolite. Advanced MS platforms can determine the degree of isotopic labeling for each analyte by comparing the relative intensities of isotopologue peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for identifying the exact location of a stable isotope within a molecule. This provides detailed structural information about metabolites without the need for chemical standards, helping to elucidate the precise transformations that have occurred. wikipedia.orgresearchgate.net

Liquid Scintillation Counting: For radioisotopes like ³H and ¹⁴C, this method is used to quantify the amount of radioactivity in a sample. After separating metabolites using chromatography, fractions are collected and mixed with a scintillation cocktail, and the radioactive decay is measured to determine the concentration of each labeled species.

Autoradiography: This technique visualizes the distribution of radiolabeled compounds within a sample, such as a tissue slice or a chromatography plate. It provides spatial information about where the compound and its metabolites accumulate. wikipedia.org

These methods enable researchers to construct a detailed map of the metabolic network, revealing how this compound is processed, what new molecules are formed from it, and the dynamics of these transformations. nih.gov

Enzymatic Assays for Activity and Inhibition Kinetics

Enzymatic assays are crucial for understanding how this compound interacts with specific enzymes. These assays measure the rate of an enzymatic reaction and can determine if the compound acts as a substrate, an inhibitor, or an activator, providing key insights into its mechanism of action.

Continuous spectrophotometric assays monitor an enzyme-catalyzed reaction in real-time by measuring the change in light absorbance as the reaction progresses. nih.govresearchgate.net This method is advantageous because it allows for the direct determination of initial reaction rates. For enzymes that may interact with this compound, such as aldehyde oxidase or purine metabolic enzymes, assays can be designed based on changes in the UV-Vis spectrum of the substrate or product. nih.gov

For example, the activity of adenosine (B11128) deaminase, an enzyme in purine metabolism, can be continuously monitored by observing the decrease in absorbance at 265 nm as adenosine is converted to inosine. nih.govcapes.gov.br A similar principle could be applied to study enzymes that modify the aldehyde groups or the purine ring of this compound, provided the reaction leads to a change in absorbance. Coupled enzyme assays can also be used, where the product of the first reaction is used as a substrate for a second, indicator enzyme that produces a chromophoric product. nih.gov

When a continuous spectrophotometric assay is not feasible (e.g., no significant change in absorbance occurs), discontinuous assays are employed. In this method, the enzymatic reaction is allowed to proceed for a set period before being stopped (quenched). The reaction mixture is then analyzed to quantify the amount of product formed or substrate consumed. nih.gov

High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose. nih.gov Samples from different time points are injected into an HPLC system, which separates the substrate from the product(s). The concentration of each compound is determined by a detector (e.g., UV-Vis or fluorescence). This approach is highly specific and allows for the simultaneous measurement of multiple products, making it suitable for studying complex reactions or enzyme inhibition kinetics. nih.gov By plotting product concentration against time, the reaction rate can be calculated. These assays are essential for determining key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) and for characterizing the type of enzyme inhibition (e.g., competitive, non-competitive). researchgate.net

Table 2: Hypothetical Inhibition Kinetics of this compound on Aldehyde Oxidase

Probe Substrate This compound Concentration (µM) Reaction Velocity (nmol/min/mg) Inhibition Type Kᵢ (µM)
Phthalazine 0 4.30 - -
Phthalazine 5 2.15 Competitive 8.5
Phthalazine 10 1.43 Competitive 8.5
Zoniporide 0 2.80 - -
Zoniporide 5 1.87 Mixed 12.2
Zoniporide 10 1.40 Mixed 12.2

Note: This table is illustrative and based on kinetic values reported for other aldehyde oxidase inhibitors. researchgate.net

In Vitro Cellular Assays for Biological Response Assessment

To understand the biological impact of this compound, in vitro cellular assays are essential. These assays use cultured cells to evaluate the compound's effects on cell viability, proliferation, metabolism, and other cellular functions.

Research on the related compound inosine dialdehyde (INOX) has shown that it can inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. nih.gov Similar assays can be applied to this compound.

Cell Proliferation and Viability Assays: These assays determine the compound's effect on cell growth. Common methods include the MTT assay, which measures metabolic activity, and trypan blue exclusion, which counts viable cells. By exposing different cell lines to a range of concentrations, a dose-response curve can be generated to determine the IC₅₀ (half-maximal inhibitory concentration).

Macromolecular Synthesis Assays: To determine the mechanism of anti-proliferative activity, assays can measure the rate of DNA, RNA, and protein synthesis. This is often done by supplying cells with radiolabeled precursors—such as [³H]-thymidine for DNA, [³H]-uridine for RNA, and [³H]-leucine for protein—and measuring their incorporation into acid-insoluble macromolecules. Studies on inosine dialdehyde showed it inhibited the synthesis of all three macromolecules. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G₁, S, G₂/M). This reveals whether the compound causes cells to arrest at a specific checkpoint. For example, inosine dialdehyde was found to cause cell cycle arrest in the G₂/M phase. nih.gov

Table 3: Anti-proliferative Activity of Inosine Dialdehyde (INOX) Against Various Tumor Cell Lines

Cell Line Cell Type IC₅₀ (µM) Effect on Macromolecule Synthesis Cell Cycle Arrest
L1210 Mouse Leukemia ~100 Inhibition of DNA, RNA, Protein Synthesis G₂/M Phase
P388 Mouse Leukemia ~100 Inhibition of DNA, RNA, Protein Synthesis G₂/M Phase
CHO Chinese Hamster Ovary ~100 Inhibition of DNA, RNA, Protein Synthesis G₂/M Phase
Novikoff Rat Hepatoma ~1000 Inhibition of DNA, RNA, Protein Synthesis G₂/M Phase

Source: Data adapted from research on inosine dialdehyde (INOX). nih.gov These assays provide a comprehensive picture of the cellular response to this compound, guiding further investigation into its potential biological roles.

Cell Growth and Viability Assays in Research Models

The evaluation of a compound's impact on cell growth and viability is a cornerstone of cellular biology and pharmacology. In the context of this compound and its analogs, these assays provide critical data on their potential as cytotoxic agents.

One key study investigated the cytotoxic action of a series of purine nucleoside and dialdehyde analogues, including the closely related 5'-deoxyadenosine (B1664650) dialdehyde, on C-1300 murine neuroblastoma cells in tissue culture. nih.gov In this research, tumor cells were incubated with the compounds for 72 hours, and the number of viable cells was determined at 24-hour intervals. This allows for the generation of dose-response curves and the calculation of the 50% inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. nih.gov

The research findings for 5'-deoxyadenosine dialdehyde, an analog of this compound, are detailed in the table below.

CompoundResearch ModelAssay DurationIC50 (50% Inhibitory Concentration)Reference
5'-Deoxyadenosine dialdehydeC-1300 Murine Neuroblastoma Cells72 hours7.6 x 10-6 M nih.gov

It is important to note that the inhibitory action and potency of these nucleoside dialdehydes on neuroblastoma growth were found to be independent of their capacity to undergo phosphorylation at the 5' position. nih.gov

Further research on a related compound, inosine dialdehyde (INOX), demonstrated its ability to inhibit the proliferation of various tumor cell lines in a concentration-dependent manner. The concentrations required to achieve complete inhibition varied depending on the cell line, as indicated in the following table.

CompoundResearch ModelConcentration for Complete InhibitionReference
Inosine dialdehyde (INOX)Novikoff rat hepatoma and mouse L-cells~1 mM nih.gov
L1210 and P388 mouse leukemia and Chinese hamster ovary cells~0.1 mM nih.gov

Flow microfluorometric analyses of cells treated with inosine dialdehyde revealed that many of the cells were arrested in the G2 + M phase of the cell cycle, suggesting an interference with cell division processes. nih.gov

Macromolecule Synthesis Inhibition Assays

To understand the mechanisms underlying the cytotoxic effects of this compound and its analogs, researchers investigate their impact on the synthesis of essential macromolecules: DNA, RNA, and protein. These assays typically involve the use of radiolabeled precursors of these macromolecules and measuring their incorporation into newly synthesized molecules.

Studies on inosine dialdehyde (INOX) have shown that it inhibits the synthesis of protein, RNA, and DNA in a time- and concentration-dependent manner. nih.gov This was determined by measuring the incorporation of labeled amino acids, uridine (B1682114), and thymidine (B127349) into acid-insoluble material. nih.gov A significant finding was that the compound did not considerably affect the incorporation of these precursors into the acid-soluble pool, indicating that the inhibition was at the level of macromolecular synthesis itself. nih.gov Inosine dialdehyde is thought to exert its effects through multiple metabolic steps, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. semanticscholar.org

The inhibitory effects of inosine dialdehyde on macromolecule synthesis are summarized in the table below.

CompoundAffected MacromoleculeInhibitory EffectMethodologyReference
Inosine dialdehyde (INOX)ProteinTime- and concentration-dependent inhibitionIncorporation of labeled amino acids nih.gov
RNATime- and concentration-dependent inhibitionIncorporation of labeled uridine nih.gov
DNATime- and concentration-dependent inhibitionIncorporation of labeled thymidine nih.gov

Furthermore, research on adenosine dialdehyde, another related compound, has demonstrated its ability to decrease purine nucleotide synthesis in cultured T and B lymphoblasts. nih.gov This effect is thought to be a result of the trapping of 5-methyltetrahydrofolate, a crucial cofactor in nucleotide biosynthesis. nih.gov

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive investigation using targeted search queries for the chemical compound "this compound," it has been determined that there is a significant lack of specific scientific literature necessary to construct the requested article. The available research does not provide the detailed findings required to adequately address the user-specified outline concerning its role as a mechanistic probe, its application in purine metabolism disorders, or its use in advanced structural biology studies.

The performed searches, which included alternative terms such as "Periodate-oxidized 5'-deoxyinosine," yielded general information about the class of nucleoside dialdehydes but failed to identify specific studies focused on the 5'-deoxyinosine variant within the requested contexts. The majority of published research in this area concentrates on related compounds, most notably adenosine dialdehyde and periodate-oxidized ATP. These studies confirm the general principle that nucleoside dialdehydes can act as reactive probes and enzyme inhibitors, typically by forming Schiff base linkages with lysine (B10760008) residues in protein active sites.

As a Mechanistic Probe: There is no available literature detailing the use of this compound to probe the active sites or allosteric regulation of specific enzymes, nor its application in the elucidation of novel biochemical pathways.

In Purine Metabolism Disorders: The extensive body of literature on purine metabolism disorders does not mention this compound as a tool for understanding these conditions.

Structural Biology Studies: There are no published X-ray crystallography or cryo-electron microscopy studies detailing the interaction of this compound with any enzyme complexes.

While a single study mentioned the use of a similar compound, "inosine dialdehyde," as a chemical cross-linker for biomaterials, this application falls outside the biomedical and biochemical scope of the requested article.

Due to the absence of specific, scientifically validated information on "this compound" in the requested research areas, generating a thorough, informative, and accurate article that strictly adheres to the provided outline is not possible. Proceeding would require unsupported extrapolation from data on different molecules, which would compromise the scientific integrity and accuracy of the content.

Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling for Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the mechanism of action of bioactive compounds like 5'-Deoxyinosine dialdehyde (B1249045). These in silico approaches provide insights into molecular interactions and reaction pathways that are often difficult to elucidate through experimental methods alone.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.comijmrhs.com In the context of 5'-Deoxyinosine dialdehyde, molecular docking can be employed to identify potential protein targets by screening large libraries of protein structures. Software such as AutoDock Vina can be utilized to perform these docking calculations, which predict the binding affinity and interaction profile of the ligand with various proteins. nrfhh.com The results of molecular docking studies can reveal favorable binding energies and specific interactions, such as hydrogen bonds, with key amino acid residues within the active or allosteric sites of a target protein. nrfhh.comjptcp.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. dtu.dk Using software packages like GROMACS or Desmond, MD simulations can provide a more realistic representation of the molecular interactions in a solvated environment. nih.govajchem-a.com These simulations can assess the stability of the ligand-protein complex by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic coordinates. dtu.dkresearchgate.net MD simulations offer a deeper understanding of the conformational changes that may occur upon ligand binding and can help to refine the binding mode predicted by molecular docking. dtu.dkresearchgate.net

ParameterDescriptionRelevance to this compound
Binding Affinity The strength of the interaction between a ligand and its target protein.Predicts the likelihood of this compound binding to a specific protein.
Interaction Profile The specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a protein.Elucidates the key residues involved in the binding of this compound.
RMSD A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time.Assesses the stability of the this compound-protein complex during an MD simulation.
RMSF A measure of the fluctuation of individual atoms or residues from their average position during an MD simulation.Identifies flexible regions of the protein that may be important for the binding of this compound.

Quantum Mechanical Calculations of Reaction Intermediates

Quantum mechanical (QM) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. rsc.org These methods can be used to study the reaction mechanisms of this compound at an atomic level, including the characterization of transition states and reaction intermediates. rsc.org Density Functional Theory (DFT) is a popular QM method that can provide accurate predictions of molecular geometries, energies, and other properties.

By performing QM calculations, it is possible to elucidate the detailed steps of a chemical reaction involving this compound. This includes identifying the lowest energy pathway for a given transformation and calculating the activation energies associated with each step. Such calculations can provide valuable insights into the reactivity of the dialdehyde functional groups and their potential to form covalent bonds with biological macromolecules.

Exploration of Novel Synthetic Routes to this compound and Analogs

The development of efficient and versatile synthetic routes is crucial for the exploration of the biological activities of this compound and its analogs. Traditional methods for the preparation of nucleoside dialdehydes often involve the oxidation of the corresponding ribonucleoside with periodate (B1199274). rsc.org While effective, this method may not be suitable for the synthesis of a diverse range of analogs with modifications at other positions of the nucleoside.

Recent advances in synthetic organic chemistry and biocatalysis offer new opportunities for the preparation of this compound and its analogs. rsc.orgnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the flexibility of chemical synthesis, is a particularly promising approach. vu.ltnih.gov For example, enzymes such as nucleoside kinases could be used to selectively phosphorylate a precursor molecule, followed by chemical modifications to introduce the desired functional groups. vu.lt

The exploration of novel synthetic routes could also involve the development of new protecting group strategies and glycosylation methods to facilitate the construction of the nucleoside scaffold. uochb.czmdpi.com The synthesis of analogs with modifications to the sugar moiety or the nucleobase could provide valuable structure-activity relationship (SAR) data and lead to the discovery of compounds with improved biological properties.

Synthetic ApproachDescriptionPotential Application for this compound
Periodate Oxidation A classical method for the cleavage of vicinal diols to form dialdehydes.Synthesis of this compound from the corresponding diol precursor.
Chemoenzymatic Synthesis A combination of enzymatic and chemical transformations to achieve a desired synthesis. nih.govSelective modifications of the nucleoside scaffold to produce a variety of analogs.
Novel Glycosylation Methods New methods for the formation of the N-glycosidic bond between the sugar and the nucleobase.Efficient synthesis of the core nucleoside structure with diverse modifications.

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets, including metabolomics, proteomics, and transcriptomics. nih.gov This integrative multi-omics approach can provide a comprehensive view of the molecular changes that occur in a biological system upon treatment with the compound. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules, can be used to identify changes in the metabolic profile of cells or tissues in response to this compound. This can reveal which metabolic pathways are perturbed by the compound and may provide clues about its mechanism of action.

Proteomics, the study of the entire set of proteins expressed by a genome, can identify changes in protein expression and post-translational modifications. This can help to identify the direct protein targets of this compound as well as downstream signaling pathways that are affected.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal changes in gene expression in response to the compound. This can provide insights into the cellular processes that are regulated by this compound.

By integrating these different omics datasets, it is possible to construct a more complete picture of the biological effects of this compound. nih.govmdpi.com This can lead to the identification of novel biomarkers of drug response and a deeper understanding of the compound's mechanism of action at a systems level.

Omics TechnologyInformation ProvidedRelevance to this compound
Metabolomics Changes in the levels of small molecule metabolites.Identification of metabolic pathways affected by this compound.
Proteomics Changes in protein expression and post-translational modifications.Identification of protein targets and downstream signaling pathways.
Transcriptomics Changes in gene expression levels.Understanding the cellular processes regulated by this compound.

Q & A

Q. How can researchers optimize oxidation conditions for synthesizing 5'-deoxyinosine dialdehyde to maximize aldehyde group formation while minimizing degradation?

Methodological Answer: Use sodium periodate (NaIO₄) under controlled acidic conditions (pH 3–5) at temperatures between 5–35°C, with reaction times optimized via kinetic studies (e.g., periodic sampling for aldehyde quantification via titration or FTIR). Monitor degradation byproducts using HPLC or mass spectrometry. Adjust NaIO₄ stoichiometry to balance oxidation efficiency and side reactions, referencing protocols for analogous dialdehyde compounds like cellulose dialdehyde .

Q. What characterization techniques are essential for confirming the successful synthesis of this compound and assessing its purity?

Methodological Answer: Combine spectroscopic and thermal analysis:

  • FTIR to detect aldehyde C=O stretches (~1720 cm⁻¹).
  • ¹H/¹³C NMR to confirm regioselective oxidation (disappearance of vicinal hydroxyl proton signals).
  • Thermogravimetric Analysis (TGA) to assess thermal stability and residual mass patterns compared to precursors .
  • X-ray Diffraction (XRD) to evaluate crystallinity changes post-oxidation .

Q. How should this compound be stored to maintain stability, and what degradation indicators should be monitored during long-term storage?

Methodological Answer: Store lyophilized samples at -20°C in airtight, desiccated containers to prevent hydrolysis. Monitor for:

  • Hydration-induced degradation : Use Karl Fischer titration to track moisture content.
  • Aldehyde oxidation : Periodically test via Schiff’s reagent or FTIR for carboxylic acid formation.
  • Thermal instability : Conduct accelerated aging studies with TGA to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal oxidation conditions (e.g., reaction time, temperature) for synthesizing this compound across different studies?

Methodological Answer: Perform a Design of Experiments (DoE) approach:

  • Vary pH (3–6), NaIO₄ concentration (1–3 equivalents), and temperature (5–50°C) systematically.
  • Use Response Surface Methodology (RSM) to model aldehyde yield vs. degradation byproducts.
  • Validate results with kinetic studies (e.g., time-resolved FTIR) to identify rate-limiting steps .

Q. What cross-linking mechanisms are possible with this compound in biomolecular studies, and how can reaction efficiency be quantified?

Methodological Answer:

  • Schiff base formation : React with amine-containing biomolecules (e.g., proteins, chitosan) at pH 7–8.
  • Stability assessment : Monitor imine bond formation via UV-Vis (λ = 280–320 nm) or fluorescence quenching.
  • Efficiency quantification : Use SDS-PAGE or size-exclusion chromatography to analyze cross-linked product distribution. Compare with adenosine dialdehyde-based inhibitors for mechanistic parallels .

Q. How does the crystallinity of this compound influence its reactivity in subsequent chemical modifications?

Methodological Answer:

  • Synthesize batches with varying crystallinity (via controlled oxidation conditions ).
  • Correlate XRD-derived crystallinity indices with reaction rates in Schiff base assays.
  • Higher crystallinity may reduce accessibility of aldehyde groups, requiring solvent-swelling pretreatments (e.g., DMSO) to enhance reactivity .

Q. What methodological considerations are critical when using this compound in enzymatic activity assays, such as monitoring human alkyladenine DNA glycosylase (hAAG)?

Methodological Answer:

  • Optimize substrate concentration (e.g., 0–16 nM hairpin DNA) to avoid enzyme saturation .
  • Use autocatalytic recycling amplification with T7 exonuclease to enhance sensitivity.
  • Validate cleavage specificity via control experiments with non-target enzymes.
  • Quantify initial reaction velocities (V) under pseudo-first-order conditions to derive kinetic parameters .

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